(R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine
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Overview
Description
®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons . The reaction conditions often include the use of transition metal catalysts, such as palladium or copper, under mild conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of ®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets and exert its effects. The chloro substituent also plays a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in the preparation of more complex fluorinated compounds.
Trifluoroacetimidoyl halides: These are potent trifluoromethyl synthons used in various synthetic applications.
Uniqueness
®-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine is unique due to its specific combination of a trifluoromethyl group, a chloro substituent, and an ethylamine moiety. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C9H9ClF3N |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
(1R)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9ClF3N/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1 |
InChI Key |
RJYIRHYXEOQIOQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
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